molecular formula C7H11NO2 B080003 Ethenyl 3-aziridin-1-ylpropanoate CAS No. 14745-54-1

Ethenyl 3-aziridin-1-ylpropanoate

Cat. No. B080003
CAS RN: 14745-54-1
M. Wt: 141.17 g/mol
InChI Key: DOHNQQJTQUJGEE-UHFFFAOYSA-N
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Description

Ethenyl 3-aziridin-1-ylpropanoate (EAP) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EAP possesses a unique chemical structure that makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Ethenyl 3-aziridin-1-ylpropanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anticancer, antifungal, and antibacterial properties. Ethenyl 3-aziridin-1-ylpropanoate has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer.

Mechanism Of Action

The mechanism of action of Ethenyl 3-aziridin-1-ylpropanoate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. Ethenyl 3-aziridin-1-ylpropanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Ethenyl 3-aziridin-1-ylpropanoate has been shown to have a low toxicity profile and does not cause significant side effects. It has been found to be well-tolerated in animal studies and has shown promising results in clinical trials. Ethenyl 3-aziridin-1-ylpropanoate has also been shown to have a good pharmacokinetic profile, with a relatively long half-life and good bioavailability.

Advantages And Limitations For Lab Experiments

Ethenyl 3-aziridin-1-ylpropanoate has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and well-characterized pharmacokinetic profile. However, its use in lab experiments is limited by its relatively low solubility in water and its instability in certain conditions.

Future Directions

There are several potential future directions for the development of Ethenyl 3-aziridin-1-ylpropanoate as a therapeutic agent. One direction is the development of Ethenyl 3-aziridin-1-ylpropanoate-based prodrugs, which could improve its solubility and stability. Another direction is the development of Ethenyl 3-aziridin-1-ylpropanoate-based drug delivery systems, such as nanoparticles, to improve its efficacy and reduce toxicity. Additionally, further studies are needed to fully understand the mechanism of action of Ethenyl 3-aziridin-1-ylpropanoate and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, Ethenyl 3-aziridin-1-ylpropanoate is a promising compound with potential therapeutic applications in the field of medicinal chemistry. Its unique chemical structure, low toxicity, and well-characterized pharmacokinetic profile make it an attractive candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

Ethenyl 3-aziridin-1-ylpropanoate can be synthesized using a two-step process involving the reaction of ethyl acrylate with sodium azide, followed by the addition of triphenylphosphine. The resulting product is Ethenyl 3-aziridin-1-ylpropanoate, which can be purified using various techniques such as column chromatography and recrystallization.

properties

CAS RN

14745-54-1

Product Name

Ethenyl 3-aziridin-1-ylpropanoate

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

ethenyl 3-(aziridin-1-yl)propanoate

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)3-4-8-5-6-8/h2H,1,3-6H2

InChI Key

DOHNQQJTQUJGEE-UHFFFAOYSA-N

SMILES

C=COC(=O)CCN1CC1

Canonical SMILES

C=COC(=O)CCN1CC1

Other CAS RN

14745-54-1

synonyms

ethenyl 3-aziridin-1-ylpropanoate

Origin of Product

United States

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